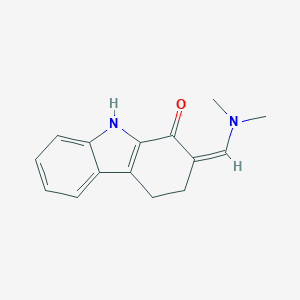
(2E)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one, otherwise known as DMC, is an organic compound that is widely used in scientific research. DMC is a heterocyclic compound, which is a type of organic compound that contains atoms of at least two different elements in its ring structure. DMC is a colorless, crystalline solid with a melting point of 158-160°C. It is soluble in water, alcohols, and a number of other organic solvents. DMC is used in a variety of scientific research applications due to its unique properties, including its ability to act as an electron donor and its low toxicity.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound serves as a building block for synthesizing a wide range of heterocyclic compounds. Its reactivity allows for the creation of acyclic, carbocyclic, and five- and six-membered heterocyclic derivatives. These derivatives are of significant interest due to their potential biological activities .
Biomedical Applications
N,N-dimethyl analogues of the compound have shown promise in biomedical applications. They are used to synthesize new classes of biologically active heterocyclic compounds, which could be pivotal in developing new medications or therapeutic agents .
Electrochemical Sensors
A derivative of the compound, N,N′-bis[(E)-(1-pyridyl) methylidene]-1,3-propanediamine, has been used to create self-assembled monolayers on electrodes. These modified electrodes can detect substances like hydroxychloroquine, showcasing the compound’s potential in developing sensitive electrochemical sensors .
Pharmaceutical Formulations
The electrochemical properties of the compound’s derivatives make them suitable for pharmaceutical analysis. They can be employed in the quality control and determination of drug concentration in pharmaceutical formulations, ensuring the safety and efficacy of medications .
Optoelectronic Devices
Novel derivatives of the compound have been synthesized for use in optoelectronic devices. These derivatives exhibit properties that make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices that require organic compounds with specific electronic characteristics .
Research on Molecular Interactions
The compound’s structure allows for the study of molecular interactions, particularly in the formation of self-assembled monolayers. This research can lead to advancements in material science and nanotechnology .
Development of Organic Synthesis Methodologies
The compound is used in the development of new synthetic methodologies. Its versatility in forming various heterocyclic structures makes it a valuable tool for organic chemists exploring novel synthesis routes .
Analytical Chemistry
In analytical chemistry, the compound’s derivatives can be used to modify electrodes, improving the detection and measurement of various analytes. This application is crucial for environmental monitoring and clinical diagnostics .
Propiedades
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(2)9-10-7-8-12-11-5-3-4-6-13(11)16-14(12)15(10)18/h3-6,9,16H,7-8H2,1-2H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOMNKDELFYTQR-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCC2=C(C1=O)NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

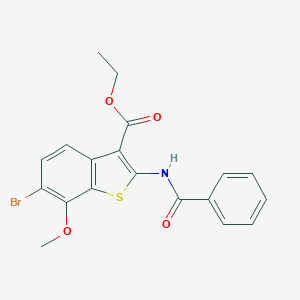
![diethyl 2-[(2-methyl-4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)methylidene]propanedioate](/img/structure/B421300.png)

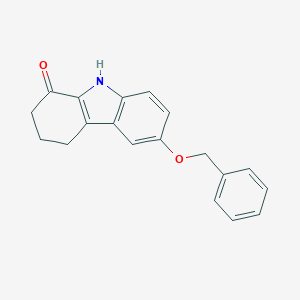
![8-cyclohexyl-3-[(4-methyl-1-piperazinyl)acetyl]-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421306.png)
![ethyl 1-(4-bromophenyl)-2-[(dimethylamino)methyl]-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B421307.png)
![1-(3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-yl)cyclopentanol](/img/structure/B421308.png)
![{[2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]sulfanyl}acetic acid](/img/structure/B421310.png)
![ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-3-carboxylate](/img/structure/B421313.png)
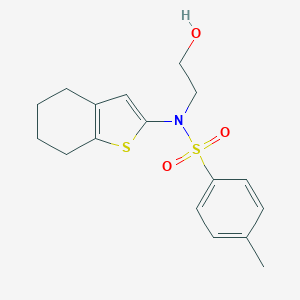
![3-(4-Methylbenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B421316.png)
![ethyl 5-(acetyloxy)-6-bromo-1-(4-bromophenyl)-2-[(carbamimidoylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B421320.png)
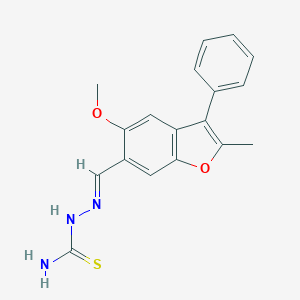
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B421322.png)